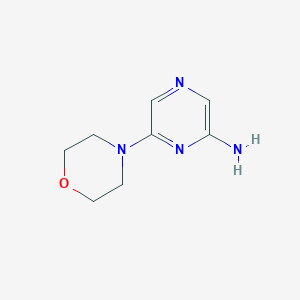

6-(4-吗啉基)吡嗪胺

描述

6-(4-Morpholinyl)pyrazinamine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Morpholinyl)pyrazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Morpholinyl)pyrazinamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗结核药物研发

“6-(4-吗啉基)吡嗪胺”已被探索用于创建新型抗结核药物。 一系列衍生物被设计、合成并评估了其对结核分枝杆菌的活性 .

药物敏感性和反应性研究

该化合物已被用于研究,以评估药物(如吡嗪酰胺 (PZA))对富勒烯 C70 等各种底物的敏感性和反应性 .

生物活性化合物的合成

新型均聚酰亚胺的创建

该化合物已用于设计和合成含有吗啉基和吡啶杂环结构的新型均聚酰亚胺 .

药物测试

“6-(4-吗啉基)吡嗪胺”可作为高品质参考标准购买,用于药物测试,以确保结果准确 .

药理学研究

作用机制

Target of Action

6-(4-Morpholinyl)pyrazinamine is commonly used in the pharmaceutical field as an intermediate of anti-tuberculosis drugs . .

Mode of Action

It’s known that it can undergo chemical reactions to synthesize other more complex organic compounds for the treatment of tuberculosis .

Biochemical Pathways

As an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely involved in the biochemical pathways related to tuberculosis treatment .

Result of Action

Given its role as an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely that its effects are related to the inhibition of tuberculosis bacteria .

生化分析

Biochemical Properties

6-(4-Morpholinyl)pyrazinamine plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds used in tuberculosis treatment . It interacts with several enzymes and proteins, including aspartate decarboxylase, which is crucial for coenzyme A biosynthesis . The interaction between 6-(4-Morpholinyl)pyrazinamine and aspartate decarboxylase involves binding to the enzyme, leading to its degradation by the caseinolytic protease ClpC1-ClpP . This interaction disrupts the biosynthesis of coenzyme A, which is essential for the survival of Mycobacterium tuberculosis .

Cellular Effects

6-(4-Morpholinyl)pyrazinamine affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts membrane energetics and inhibits membrane transport functions . This disruption is primarily due to the accumulation of pyrazinoic acid, the active form of the compound, in acidic environments . The compound also influences cell signaling pathways and gene expression by targeting aspartate decarboxylase, leading to the degradation of this enzyme and subsequent inhibition of coenzyme A biosynthesis .

Molecular Mechanism

The molecular mechanism of 6-(4-Morpholinyl)pyrazinamine involves its conversion to pyrazinoic acid, which then binds to aspartate decarboxylase . This binding triggers the degradation of the enzyme by the ClpC1-ClpP protease complex . The inhibition of aspartate decarboxylase disrupts the biosynthesis of coenzyme A, a critical molecule for cellular metabolism and energy production . Additionally, the compound’s ability to disrupt membrane energetics further contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Morpholinyl)pyrazinamine change over time. The compound’s stability and degradation are influenced by the pH of the environment, with acidic conditions promoting the accumulation of pyrazinoic acid . Long-term studies have shown that the compound’s antimicrobial activity is more pronounced in acidic environments, where it can effectively disrupt membrane energetics and inhibit coenzyme A biosynthesis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term use in tuberculosis treatment .

Dosage Effects in Animal Models

The effects of 6-(4-Morpholinyl)pyrazinamine vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more significant reduction in lung bacterial counts in mice and guinea pigs . There is a threshold beyond which the compound’s efficacy plateaus, and higher doses may result in toxic or adverse effects . The compound’s synergy with other tuberculosis drugs, such as rifampin, enhances its antimicrobial activity, making it a valuable component of combination therapy .

Metabolic Pathways

6-(4-Morpholinyl)pyrazinamine is involved in several metabolic pathways, including the biosynthesis of coenzyme A . The compound is converted to pyrazinoic acid, which then inhibits aspartate decarboxylase, a key enzyme in the coenzyme A biosynthetic pathway . This inhibition disrupts the production of coenzyme A, leading to a decrease in metabolic flux and alterations in metabolite levels . The compound’s interaction with other enzymes and cofactors further influences its metabolic effects .

Transport and Distribution

Within cells and tissues, 6-(4-Morpholinyl)pyrazinamine is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . In Mycobacterium tuberculosis, the compound’s accumulation in acidic environments enhances its antimicrobial activity by disrupting membrane energetics and inhibiting coenzyme A biosynthesis . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 6-(4-Morpholinyl)pyrazinamine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with aspartate decarboxylase and other enzymes involved in coenzyme A biosynthesis . The compound’s ability to accumulate in acidic environments further enhances its antimicrobial activity by disrupting membrane energetics and inhibiting essential metabolic pathways . Targeting signals and post-translational modifications may also influence the compound’s localization and function within cells .

属性

IUPAC Name |

6-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQRJZXZMRXHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672040 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717847-03-5 | |

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

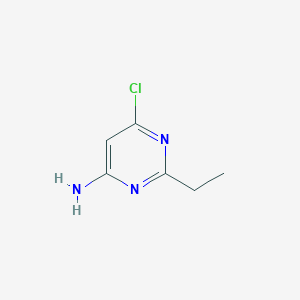

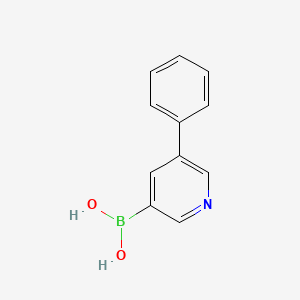

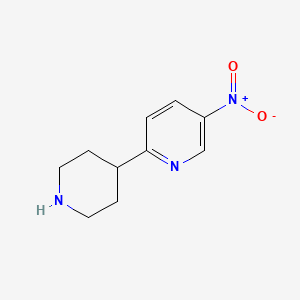

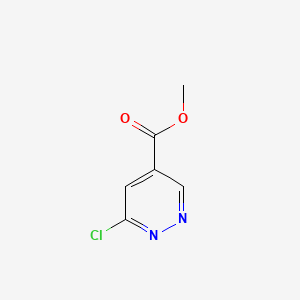

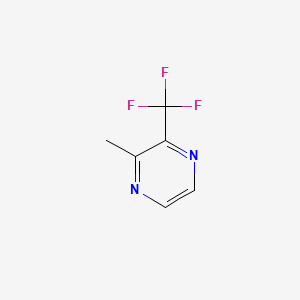

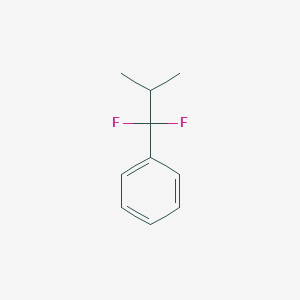

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)